Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate is a benzimidazole derivative known for its diverse applications in various fields, including agriculture, medicine, and chemistry. This compound is part of a broader class of benzimidazole fungicides, which are recognized for their high efficacy, low toxicity, and broad-spectrum activity against fungi .
Preparation Methods
The synthesis of methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method includes the reaction of o-phenylenediamine with methyl chloroformate to form the desired benzimidazole structure . Industrial production methods often utilize batch and continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce the compound, altering its functional groups.
Scientific Research Applications
Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various benzimidazole derivatives.
Mechanism of Action
The mechanism of action of methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate involves its binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division. This disruption leads to the malsegregation of chromosomes, which is particularly effective in inhibiting the growth of fungi and cancer cells .
Comparison with Similar Compounds
Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate can be compared with other benzimidazole derivatives such as:
Albendazole: Known for its antiparasitic properties.
Carbendazim: Widely used as a fungicide in agriculture.
Omeprazole: Used as a proton pump inhibitor in the treatment of gastric issues.
Each of these compounds shares the benzimidazole core structure but differs in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
methyl N-(6-methoxy-1H-benzimidazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-15-6-3-4-7-8(5-6)12-9(11-7)13-10(14)16-2/h3-5H,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXOLSFGZXVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909272 |
Source
|
Record name | Methyl hydrogen (6-methoxy-1H-benzimidazol-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10493-24-0 |
Source
|
Record name | Carbamic acid, 5-(methoxy-1H-benzimidazole-2-yl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen (6-methoxy-1H-benzimidazol-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.